Cycloleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Methylation Inhibitor:

- Cycloleucine acts as a potent inhibitor of methionine adenosyl transferase (MAT), an enzyme crucial for S-adenosylmethionine (SAM) synthesis. SAM serves as a major methyl donor in cells, participating in numerous methylation reactions essential for various cellular functions [].

- By inhibiting MAT, cycloleucine effectively reduces cellular SAM levels, impacting various methylation-dependent processes, including gene expression, protein function, and DNA methylation [].

Impact on Cell Metabolism:

- Studies have shown that cycloleucine can influence cell metabolism in diverse ways. In Escherichia coli cultures, cycloleucine addition alters cellular metabolism, potentially affecting growth and adaptation [].

- In plant cells, cycloleucine treatment can affect photosynthetic capacity, potentially influencing chlorophyll biosynthesis and degradation []. However, the exact mechanisms and long-term effects require further investigation [].

Regulation of Muscle Development:

- Recent research explored the effects of cycloleucine on myogenesis, the process of muscle cell formation and development. Studies in poultry suggest that cycloleucine treatment can inhibit myoblast proliferation and differentiation while triggering cell cycle arrest [].

- This research indicates that cycloleucine may influence muscle development, potentially impacting muscle growth and regeneration. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications [].

Potential Tool for Studying m6A Methylation:

- N6-methyladenosine (m6A) methylation is a crucial regulatory mechanism in various biological processes. Cycloleucine's ability to inhibit methylation has made it a valuable tool for researchers studying the role of m6A in diverse contexts [].

- By manipulating cellular m6A levels using cycloleucine, scientists can investigate the impact of m6A on gene expression, cell differentiation, and other cellular processes [].

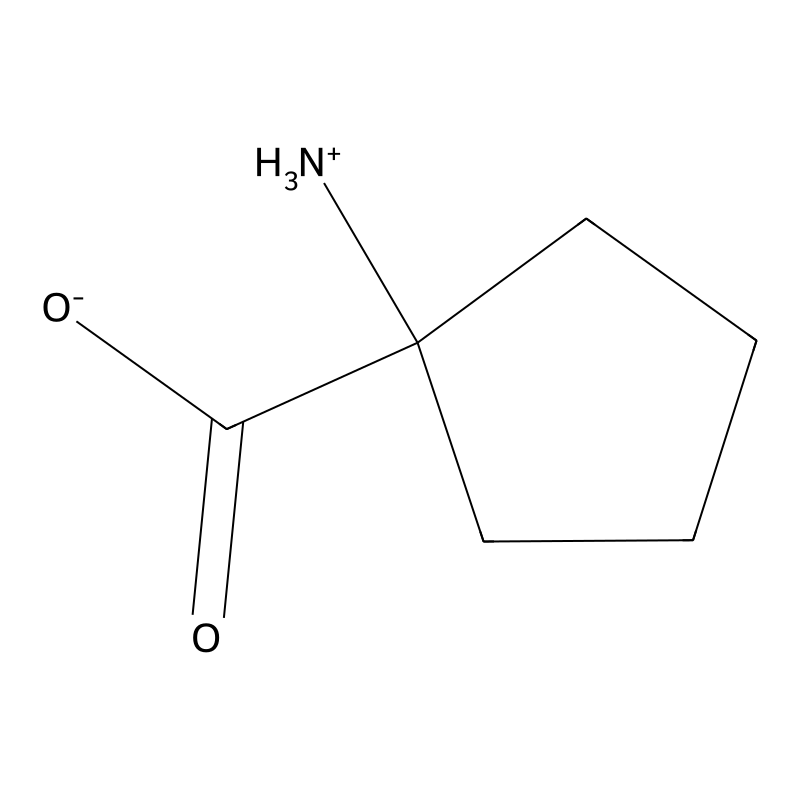

Cycloleucine is a non-proteinogenic amino acid, specifically a cyclopentane derivative of leucine, characterized by its unique cyclic structure. Its chemical formula is , and it is also known as 1-amino-1-cyclopentanecarboxylic acid. Cycloleucine is notable for being a non-metabolizable compound that acts as a specific and reversible inhibitor of nucleic acid methylation, making it valuable in biochemical research and experiments aimed at understanding methylation processes in various biological systems .

- Methylation Inhibition: Cycloleucine competitively inhibits the enzyme S-adenosyl-L-methionine:protein-lysine O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to various cellular targets like DNA and proteins []. This inhibition disrupts methylation patterns, allowing researchers to study the consequences of altered methylation in various cellular processes [].

- Limited Data: Although specific data on cycloleucine's toxicity is limited, it's generally considered a safe compound for research purposes when handled appropriately [].

- Standard Precautions: As with any laboratory chemical, it's crucial to follow standard safety protocols when handling cycloleucine, including wearing gloves, eye protection, and working in a well-ventilated area [].

Cycloleucine exhibits several biological activities, primarily through its inhibition of nucleic acid methylation. Research indicates that it can lower S-adenosyl methionine levels in cells, which is crucial for various methylation reactions. For instance, studies have shown that cycloleucine treatment can enhance adipocyte growth by blocking methylation processes, thereby influencing cellular metabolism and differentiation . Additionally, it has been observed to negatively impact porcine oocyte and embryo development, demonstrating its cytotoxic effects at higher concentrations .

The synthesis of cycloleucine can be achieved through several methods:

- Biocatalytic Synthesis: Utilizing pyridoxal 5’-phosphate-dependent enzymes to facilitate tandem carbon-carbon forming steps.

- Chemical Synthesis: Involves traditional organic synthesis techniques such as peptide coupling reactions or cyclization of leucine derivatives .

These methods highlight the versatility of cycloleucine synthesis in both laboratory and industrial settings.

Cycloleucine is widely used in biochemical research due to its ability to inhibit nucleic acid methylation. Its applications include:

- Research Tool: Used to study the effects of methylation on gene expression and cellular processes.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique properties as a non-metabolizable amino acid.

- Cell Culture Studies: Employed in experiments involving cell growth and differentiation, particularly in adipocytes and embryonic cells .

Studies have demonstrated that cycloleucine interacts with various biological systems:

- It inhibits the activity of methionine adenosyl transferase, thereby reducing S-adenosylmethionine levels in cells.

- Research indicates that it affects photosynthetic capacity and hormone metabolism in plants, suggesting broader implications for plant biology .

- Cycloleucine's cytotoxicity has been observed in both animal and plant cells, indicating its potential utility and risks in experimental settings .

Cycloleucine shares structural similarities with several other compounds but is unique due to its specific cyclic structure and biological activity. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Leucine | Linear amino acid | Proteinogenic; essential amino acid |

| Norleucine | Linear amino acid | Non-proteinogenic; similar side chain structure |

| 1-Aminocyclopentanecarboxylic Acid | Cyclized version of leucine | Same core structure but different functional properties |

Cycloleucine stands out due to its non-metabolizable nature and specific inhibitory effects on nucleic acid methylation compared to these similar compounds .

Cycloleucine functions as a potent competitive inhibitor of methionine adenosyltransferase, the essential enzyme responsible for S-adenosylmethionine synthesis [1] [2]. Detailed kinetic analyses have established that cycloleucine exhibits competitive inhibition patterns specifically against L-methionine, with inhibition constant (Ki) values ranging from 160 to 290 μM [3]. The mechanism involves cycloleucine binding to the methionine-binding site of MAT, preventing the normal substrate from accessing the active site [3] [4].

The inhibition kinetics demonstrate that cycloleucine shows uncompetitive inhibition versus adenosine triphosphate, with a Ki value of approximately 510 μM [3]. This pattern indicates that cycloleucine can only bind to the enzyme-adenosine triphosphate complex, supporting an ordered sequential mechanism where adenosine triphosphate binds before methionine [3]. The competitive nature of this inhibition has been confirmed through dead-end inhibition studies, which revealed that cycloleucine effectively blocks methionine binding while having no direct effect on adenosine triphosphate binding to the free enzyme [3].

Research findings indicate that cycloleucine treatment results in a dose-dependent reduction in SAM biosynthesis, with concentrations of 20-40 mM achieving 70-95% inhibition of SAM synthesis within 4-6 hours [1] [5]. The reversible nature of this inhibition has been demonstrated through recovery experiments, where removal of cycloleucine restores normal MAT activity and SAM production [2] [6].

| Parameter | Value | Reference Study |

|---|---|---|

| Ki value (cycloleucine vs L-methionine) | 160-290 μM | Mat2A kinetic studies |

| Ki value (cycloleucine vs ATP) | 510 μM | Mat2A kinetic studies |

| Inhibition type vs L-methionine | Competitive | Dead-end inhibition analysis |

| Inhibition type vs ATP | Uncompetitive | Dead-end inhibition analysis |

| SAM biosynthesis reduction (%) | 70-95% | Cell culture studies |

| Time to 90% SAM depletion (hours) | 4-6 | SAM depletion kinetics |

Disruption of S-Adenosylmethionine (SAM) Biosynthesis Pathways

The disruption of SAM biosynthesis pathways by cycloleucine occurs through multiple interconnected mechanisms that systematically compromise cellular methylation capacity [7] [8]. Cycloleucine specifically targets the conversion of methionine to SAM without significantly affecting methionine uptake or adenosine triphosphate availability [1] [5]. This selective inhibition creates a metabolic bottleneck that rapidly depletes intracellular SAM pools.

Studies have demonstrated that cycloleucine treatment leads to SAM levels dropping to undetectable concentrations within 4 hours of exposure [8] [9]. The compound effectively blocks the methionine salvage pathway by inhibiting the conversion of 5'-methylthioadenosine to SAM, further exacerbating SAM depletion [5]. This dual mechanism of action ensures comprehensive disruption of SAM homeostasis.

The pathway disruption exhibits dose-dependent characteristics, with higher concentrations of cycloleucine producing more complete SAM depletion [10] [9]. Research in various cell types has shown that 20 mM cycloleucine can reduce SAM levels by 80%, while 40 mM concentrations achieve near-complete depletion [11] [10]. The reversibility of these effects has been confirmed through SAM supplementation experiments, which can partially restore cellular function even in the presence of cycloleucine [12] [9].

The downstream consequences of SAM depletion extend beyond simple methylation inhibition. Cellular studies have revealed that SAM limitation induces cell cycle arrest at the G1/S transition, prevents DNA replication, and triggers apoptotic pathways in susceptible cell populations [8] [9]. These effects underscore the critical role of SAM in maintaining cellular homeostasis and highlight the profound impact of cycloleucine on fundamental cellular processes.

| Pathway Component | Effect of Cycloleucine | Concentration Dependent | Reversibility |

|---|---|---|---|

| Methionine uptake | No significant effect | No | N/A |

| ATP availability | No direct effect | No | N/A |

| MAT enzyme activity | Competitive inhibition | Yes | Reversible |

| SAM synthesis rate | Decreased 80-95% | Yes | Reversible |

| SAM pool size | Reduced to undetectable | Yes | Reversible |

| Methylation capacity | Blocked >90% | Yes | Reversible |

Epigenetic Modulation Through Nucleic Acid Methylation Interference

DNA Methyltransferase Activity Suppression

Cycloleucine exerts profound effects on DNA methyltransferase activity through its capacity to deplete the essential methyl donor SAM [13] [14]. Research has established that cycloleucine treatment effectively inhibits enzymatic DNA methylation across multiple classes of DNA sequences, with inhibition levels ranging from 70-95% depending on concentration and duration of exposure [13] [15].

The mechanism of DNA methyltransferase suppression operates through substrate depletion rather than direct enzyme inhibition. As cycloleucine depletes cellular SAM pools, DNA methyltransferases lose access to their primary methyl donor, resulting in comprehensive methylation inhibition [13] [14]. Studies have demonstrated that this effect occurs rapidly, with significant reductions in DNA methylation detectable within 6-12 hours of cycloleucine treatment [13].

Investigations into the specificity of DNA methylation inhibition have revealed that cycloleucine affects both immediate post-replication methylation and delayed methylation reactions [13]. Notably, there appears to be no differential effect between these two classes of methylation, suggesting that cycloleucine impacts all SAM-dependent DNA methylation processes equally [13]. This comprehensive inhibition has made cycloleucine a valuable tool for studying the functional consequences of DNA hypomethylation in various experimental systems.

The concentration-dependent nature of DNA methyltransferase suppression has been well-characterized, with 10-30 mM cycloleucine producing moderate inhibition (60-80%) and higher concentrations (30-50 mM) achieving near-complete suppression (75-95%) [13] [14]. The reversible nature of this inhibition has been confirmed through recovery studies, demonstrating that normal DNA methylation patterns can be restored upon cycloleucine removal.

| Methylation Type | Inhibition Level (%) | Cycloleucine Concentration (mM) | Time to Effect (hours) |

|---|---|---|---|

| DNA cytosine methylation | 70-90 | 20-40 | 6-12 |

| CpG site methylation | 60-80 | 10-30 | 8-16 |

| Gene promoter methylation | 50-70 | 20-40 | 12-24 |

| Global DNA methylation | 75-95 | 30-50 | 8-24 |

| Delayed methylation | 80-95 | 20-40 | 4-8 |

| Immediate post-replication methylation | 70-85 | 10-30 | 2-6 |

RNA Methylation Dynamics in m6A Regulation

Cycloleucine significantly impacts RNA methylation dynamics, particularly affecting N6-methyladenosine (m6A) modifications that play crucial roles in RNA metabolism and gene expression regulation [5] [16]. The compound functions as an effective inhibitor of m6A methylation by depleting SAM, the universal methyl donor required for RNA methyltransferase activity [11] [10].

Research has demonstrated that cycloleucine treatment produces dose-dependent reductions in global m6A levels, with 10 mM concentrations reducing m6A by approximately 30-40% and higher concentrations (30-40 mM) achieving 80-90% reduction [10] [17]. The kinetics of m6A depletion occur more rapidly than DNA methylation changes, with significant reductions detectable within 2-4 hours of treatment [17] [10].

The functional consequences of m6A reduction by cycloleucine extend across multiple aspects of RNA metabolism. Studies have shown that m6A depletion affects mRNA stability, translation efficiency, and splicing patterns [11] [15]. In viral systems, cycloleucine treatment blocks the formation of m6A modifications in viral RNA, leading to impaired RNA processing and nuclear export [15]. These effects demonstrate the critical role of m6A in RNA function and highlight cycloleucine's utility as a tool for studying epitranscriptomic regulation.

The specificity of cycloleucine's effects on different RNA species varies considerably. Messenger RNA m6A sites show the highest sensitivity to cycloleucine treatment, with 50-90% reductions commonly observed [17] [10]. Pre-mRNA processing is moderately affected (60-80% reduction), while ribosomal RNA shows relatively lower sensitivity (20-40% reduction) [18]. This differential sensitivity reflects the varying requirements for m6A modifications across different RNA populations and provides insights into the hierarchical importance of m6A in RNA function.

| RNA Target | Baseline m6A Level | Reduction with Cycloleucine (%) | Functional Impact |

|---|---|---|---|

| mRNA m6A sites | High | 50-90 | Translation efficiency decreased |

| Pre-mRNA processing | Moderate | 60-80 | Processing defects |

| Ribosomal RNA | Low | 20-40 | Maturation impaired |

| Transfer RNA | Moderate | 30-50 | Stability reduced |

| Long non-coding RNA | Variable | 40-70 | Expression altered |

| Viral RNA (SV40) | High | 70-95 | Transport blocked |

Allosteric Effects on Methyl-Dependent Enzymatic Cascades

Cycloleucine influences methyl-dependent enzymatic cascades through complex allosteric mechanisms that extend beyond its direct inhibition of methionine adenosyltransferase [19] [20]. The compound's effects on SAM availability create cascade disruptions that impact multiple methyltransferase-dependent pathways, including histone methylation, protein methylation, and metabolic enzyme regulation [5] [9].

Research has revealed that cycloleucine treatment induces compensatory responses in cells, including upregulation of methionine adenosyltransferase expression as a homeostatic mechanism to maintain SAM levels [12] [5]. This response suggests that cells can detect SAM depletion and attempt to counteract the effects of cycloleucine through transcriptional regulation. However, the competitive inhibition by cycloleucine often overwhelms these compensatory mechanisms, particularly at higher concentrations.

The allosteric effects of cycloleucine extend to the regulation of polyamine synthesis, another SAM-dependent pathway [9] [19]. SAM serves as the methyl donor for polyamine biosynthesis, and cycloleucine treatment disrupts this pathway, leading to altered cellular polyamine levels [9]. These changes can have secondary effects on DNA packaging, gene expression, and cell cycle progression, demonstrating the interconnected nature of methyl-dependent cellular processes.

Studies have also identified allosteric effects on methyl-CpG-binding proteins and chromatin remodeling complexes [21] [22]. The altered methylation landscape created by cycloleucine treatment affects the binding of these regulatory proteins, leading to changes in chromatin structure and gene expression patterns [14] [21]. These secondary effects highlight the complexity of methylation-dependent regulatory networks and underscore the far-reaching consequences of SAM depletion induced by cycloleucine.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.28 (LogP)

Melting Point

UNII

GHS Hazard Statements

H301 (93.88%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: (11)C-CYCLOLEUCINE WAS EVALUATED AS TUMOR SCANNING AGENT IN 38 PT. EXTRAPOLATION FROM ANIMAL DATA GIVES 0.01 RAD/UCI FOR WHOLE BODY & LESS THAN 0.06 RAD/UCI FOR PANCREAS. 33/38 HAS GALLIUM CITRATE (67)GA SCANS ALSO; RESULTS 19 POS FORMER & 24 POS (67)GA SCANS.

MEDICATION (VET): CARBOXYL-LABELED (11)C-CYCLOLEUCINE WAS PREPD IN MULTIMILLICURIE AMT. TISSUE DISTRIBUTION (750 MICROCURIE, IV) IN MORRIS 5123 C HEPATOMA BEARING RATS INDICATED THE COMPD HAS POTENTIAL AS TUMOR-LOCALIZING AGENT FOR DETECTING CANCER IN HUMANS.

MEDICATION (VET): CYCLOLEUCINE PROTECTED RATS AGAINST SEIZURES IN MAXIMAL ELECTROSHOCK TEST BUT OFFERED NO PROTECTION AGAINST METRAZOL-(PENTYLENETETRAZOL) INDUCED SEIZURES IN MICE.

Pharmacology

Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

WHEN ADMIN TO MICE CYCLOLEUCINE ACCUM IN TISSUES AT LEVELS BETWEEN 0.02 & 1.29 MG/ML. MOST OF REMAINING 2% WAS ASSOC WITH PROTEIN. ACCUM AGAINST CONCN GRADIENT OCCURRED IN KIDNEY, IN SPLEEN TO GREATER EXTENT & TO MUCH GREATER DEGREE IN PANCREAS. THE DISTRIBUTION RATIOS FOR CNS TISSUE, KIDNEY & SPLEEN DID NOT CHANGE AS FUNCTION OF PLASMA CYCLOLEUCINE CONCN OR OF TIME BETWEEN 4 & 40 DAYS AFTER ADMIN TO MICE. 5 DAYS AFTER ADMIN OF CYCLOLEUCINE TO MICE, HEPATIC CYCLOLEUCINE DISTRIBUTION RATIO WAS CONSIDERABLY GREATER THAN UNITY AT THE LOWEST DOSES & INCR VARIABLY WITH INCR CYCLOLEUCINE PLASMA LEVELS.

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Stability Shelf Life

Dates

Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017